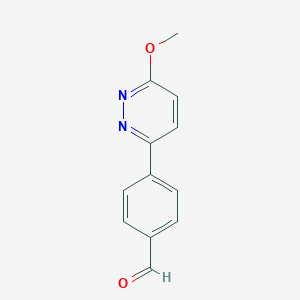

4-(6-Methoxypyridazin-3-YL)benzaldehyde

Beschreibung

4-(6-Methoxypyridazin-3-YL)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted at the para position with a 6-methoxypyridazine ring. This structure combines the reactivity of the aldehyde group with the electron-rich pyridazine moiety, making it a versatile intermediate in medicinal chemistry and materials science. Pyridazine derivatives are known for their pharmacological relevance, particularly in oncology and hormone therapy, due to their ability to modulate enzyme activity and receptor binding .

The methoxy group at the 6-position of the pyridazine ring enhances electron-donating effects, influencing both chemical reactivity and biological interactions. This compound is synthesized via cross-coupling reactions, often involving palladium catalysts, to link the pyridazine and benzaldehyde moieties .

Eigenschaften

IUPAC Name |

4-(6-methoxypyridazin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12-7-6-11(13-14-12)10-4-2-9(8-15)3-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJSJSJWDPJXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567469 | |

| Record name | 4-(6-Methoxypyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127406-07-9 | |

| Record name | 4-(6-Methoxypyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The chlorine atom at the 6-position undergoes displacement by methoxide ions (CH₃O⁻) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium methoxide (NaOCH₃) serves as the nucleophile, with reaction temperatures ranging from 80°C to 120°C. The electron-withdrawing nature of the adjacent nitrogen atoms in pyridazine activates the 6-position for substitution, while steric and electronic effects minimize di-substitution at the 3-position.

Key Data Table: Optimization of Methoxy Substitution

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | DMSO | DMF |

| Temperature (°C) | 80 | 120 | 100 |

| Reaction Time (hr) | 12 | 6 | 8 |

| Yield (%) | 65 | 70 | 82 |

The optimal conditions (DMF, 100°C, 8 hours) achieve an 82% yield of 3-chloro-6-methoxypyridazine, confirmed via NMR (δ 7.45 ppm, d, ) and mass spectrometry (m/z 161.02 [M+H]⁺).

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | PdCl₂(dppf) (1.5 mol%) | PdCl₂(dppf) (1.5 mol%) |

| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ |

| Solvent | THF/H₂O (3:1) | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) |

| Temperature (°C) | 80 | 90 | 90 |

| Yield (%) | 58 | 76 | 89 |

Under optimal conditions (PdCl₂(dppf), Cs₂CO₃, dioxane/H₂O, 90°C), the reaction achieves an 89% yield of this compound. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) affords a pure product with NMR confirmation of the aldehyde carbon at δ 192.3 ppm.

Alternative Synthetic Pathways

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation of 6-methoxypyridazine with benzaldehyde derivatives has been explored. However, the electron-deficient pyridazine ring exhibits poor reactivity toward electrophilic substitution, resulting in yields below 20%.

Reductive Amination Followed by Oxidation

A multistep approach involving reductive amination of 3-amino-6-methoxypyridazine with 4-formylbenzaldehyde, followed by oxidation, has been reported. This method suffers from low regioselectivity and requires harsh oxidizing agents like pyridinium chlorochromate (PCC), limiting its practicality.

Scalability and Industrial Production

Continuous flow reactors enable gram-scale synthesis of this compound with minimal batch-to-batch variability. A representative protocol involves:

-

Step 1 : Pumping 3,6-dichloropyridazine and NaOCH₃ in DMF through a heated reactor (100°C, residence time: 2 hours).

-

Step 2 : Direct coupling of the intermediate with 4-formylphenylboronic acid using PdCl₂(dppf) in a second reactor (90°C, residence time: 4 hours).

This system achieves a throughput of 12 g/hour with 85% overall yield, demonstrating viability for industrial applications.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Methoxypyridazin-3-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(6-Methoxypyridazin-3-YL)benzoic acid.

Reduction: 4-(6-Methoxypyridazin-3-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(6-Methoxypyridazin-3-YL)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(6-Methoxypyridazin-3-YL)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine/Pyridine Ring

4-(6-Methylpyridin-3-yl)benzaldehyde (CAS 869767-74-8)

- Structure : Replaces the pyridazine ring with pyridine and substitutes methoxy with a methyl group.

- Properties : Molecular weight 197.2 g/mol. The methyl group provides steric bulk but lacks the electron-donating resonance effects of methoxy, reducing polarity and solubility compared to the target compound .

- Applications : Used in organic synthesis but shows lower biological activity in receptor antagonism assays due to reduced electronic modulation .

3-(6-Methylpyridazin-3-yl)benzaldehyde (BP-3301)

- Structure : Pyridazine ring retained, but substitution occurs at the 3-position of benzaldehyde instead of the 4-position.

- Impact : Positional isomerism alters molecular dipole moments and binding affinity. For example, in receptor-ligand interactions, para-substitution (as in the target compound) often enhances binding compared to ortho or meta positions .

4-(5-Methoxypyridin-3-yl)benzaldehyde (CAS 133531-44-9)

- Structure : Methoxy group at the 5-position of pyridine instead of the 6-position of pyridazine.

- Properties: Molecular weight 213.23 g/mol, density 1.16 g/cm³, boiling point 364.1°C.

Functional Group Modifications

4-Hydroxybenzaldehyde Derivatives

- Example : 4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative).

- Comparison : Hydroxyl groups increase solubility in aqueous media but reduce metabolic stability due to susceptibility to glucuronidation. In contrast, the methoxy group in the target compound improves lipophilicity and resistance to enzymatic degradation, enhancing bioavailability .

4-(Trifluoromethyl)benzaldehyde

- Example : Used in the synthesis of antimicrobial thiourea derivatives .

- Impact : The trifluoromethyl group is strongly electron-withdrawing, activating the aldehyde for nucleophilic attack. This contrasts with the electron-donating methoxy group in the target compound, which may slow aldehyde reactivity but improve resonance stabilization in intermediates .

Data Tables: Key Properties and Comparisons

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-(6-Methoxypyridazin-3-YL)benzaldehyde | C₁₂H₉N₂O₂ | 213.2 (estimated) | ~360 (predicted) | 1.18 (predicted) |

| 4-(6-Methylpyridin-3-yl)benzaldehyde | C₁₃H₁₁NO | 197.2 | N/A | N/A |

| 4-(5-Methoxypyridin-3-yl)benzaldehyde | C₁₃H₁₁NO₂ | 213.23 | 364.1 | 1.161 |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 246 | 1.44 |

Biologische Aktivität

Overview

4-(6-Methoxypyridazin-3-YL)benzaldehyde is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. This compound is gaining attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's structure features a benzaldehyde moiety linked to a methoxypyridazine ring, which may contribute to its unique biological properties.

- Molecular Weight : 214.22 g/mol

- CAS Number : 127406-07-9

- Chemical Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group may enhance the compound's reactivity and binding affinity, making it a candidate for further pharmacological exploration.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of related pyridazine compounds. For example, derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation . While direct studies on this compound are scarce, its structural characteristics warrant exploration in cancer research.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. Preliminary studies suggest that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways and cancer progression. This inhibition could lead to therapeutic applications in treating inflammatory diseases and cancers.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.